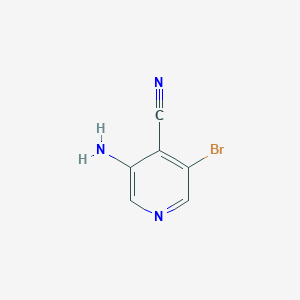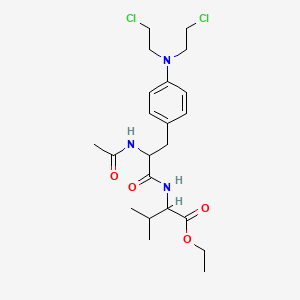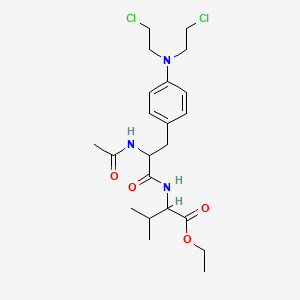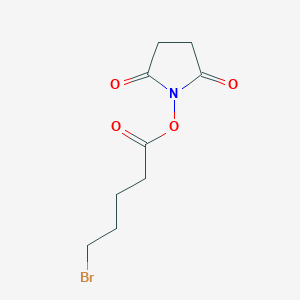![molecular formula C13H22O4 B11716126 Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate](/img/structure/B11716126.png)
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate is a chemical compound with the molecular formula C13H22O4 and a molecular weight of 242.31 g/mol. It is a useful research chemical and is often used as a building block in various chemical syntheses.
Métodos De Preparación
The synthesis of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate involves several steps. One common method includes the reaction of 1,4-dioxaspiro[4.5]decan-8-one with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Análisis De Reacciones Químicas
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate can be compared with other similar compounds such as:
Ethyl 1,4-dioxaspiro[4.5]decan-8-carboxylate: This compound has a similar spirocyclic structure but differs in the functional group attached to the spiro ring.
2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides: These compounds have a similar spirocyclic core but contain an acrylamide functional group.
8-methyl-1,4-dioxaspiro[4.5]decan-8-ylmethanol: This compound has a similar spirocyclic structure but contains a hydroxyl group instead of an ester group.
The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H22O4 |
|---|---|
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate |
InChI |
InChI=1S/C13H22O4/c1-3-15-12(14)10(2)11-4-6-13(7-5-11)16-8-9-17-13/h10-11H,3-9H2,1-2H3 |
Clave InChI |
DWRLLLQZGGECMA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)C1CCC2(CC1)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-(butan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B11716075.png)

![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11716087.png)

![(2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11716102.png)

![(2E)-2-[(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11716112.png)

![N-{2,2,2-Trichloro-1-[3-(2,4-dimethyl-phenyl)-thioureido]-ethyl}-benzamide](/img/structure/B11716129.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11716135.png)

